Mepirapim is synthesized in laboratory settings, primarily within medicinal chemistry research groups. The compound is derived from modifications of existing synthetic cannabinoid frameworks, particularly those involving piperazine and pyrrolidine structures. It falls under the classification of synthetic cannabinoids, which are designed to interact with cannabinoid receptors in the brain, producing effects similar to those of natural cannabinoids.
The synthesis of Mepirapim typically involves several chemical reactions that include:
For instance, one synthesis route described involves treating a pyrrolidine derivative with an appropriate amine under controlled conditions (nitrogen atmosphere), followed by extraction and purification steps using organic solvents like dichloromethane and ethyl acetate .
Mepirapim's molecular structure can be represented as follows:
The compound's three-dimensional structure allows it to effectively engage with cannabinoid receptors in the brain, influencing neurotransmitter release and signaling pathways.
Mepirapim participates in various chemical reactions that are characteristic of synthetic cannabinoids:
Mepirapim exerts its effects through agonistic activity at cannabinoid receptors, particularly CB1 receptors located in the central nervous system. The mechanism can be summarized as follows:
Mepirapim exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential formulation into pharmaceuticals.
Mepirapim has been investigated for various scientific applications:
Mepirapim (hydrochloride) is a synthetic indole-based cannabinoid with the systematic name (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone hydrochloride. Its molecular formula is C₁₉H₂₈ClN₃O, with a molar mass of 349.90 g/mol [4] [8]. The compound features a pentyl-substituted indole core linked via a carbonyl bridge to a 4-methylpiperazine group, distinguishing it from classical synthetic cannabinoids like JWH-018, which possess a naphthoyl moiety instead [3] [8]. The hydrochloride salt form enhances stability and water solubility, critical for forensic and research handling [4].
No naturally occurring isomers have been reported, but structural analogs arise from modifications to the terminal pentyl chain (e.g., fluorination) or piperazine substituents [7]. X-ray crystallography data are limited, but nuclear magnetic resonance (NMR) and high-resolution mass spectrometry confirm the core structure [4] [8].
Table 1: Structural Characteristics of Mepirapim Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₈ClN₃O |
Molar Mass | 349.90 g/mol |
IUPAC Name | (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone hydrochloride |
Key Functional Groups | Indole carbonyl, 4-methylpiperazine, hydrochloride salt |
Canonical SMILES | CCCCCN₁C=C(C₂=CC=CC=C₂₁)C(=O)N₃CCN(CC₃)C.Cl |
Synthesis of mepirapim involves a multi-step sequence starting from 1-pentylindole:
Derivatives like SB2193 and SB2193F incorporate a tert-butoxycarbonyl (Boc) group on the piperazine nitrogen and a fluorine atom on the pentyl chain terminus. These modifications require protected intermediates:
Synthetic challenges include controlling reaction stereoselectivity and minimizing by-products during amide bond formation. Custom synthesis typically requires 2–4 months with minimum orders of 1 gram, reflecting complex purification needs [4].
Mepirapim diverges structurally and pharmacologically from classical synthetic cannabinoids:
Structural Differences:
Table 2: Pharmacological Comparison of Mepirapim and JWH-018
Parameter | Mepirapim | JWH-018 |
---|---|---|
CB1 Affinity (Ki) | 2,650 nM [3] [5] | 9.0 nM [8] |
Primary Target | T-type calcium channels (Cav3) [3] [7] | CB1/CB2 receptors [8] |
Metabolic Stability | High urinary excretion of unchanged parent compound [5] | Extensive hepatic metabolism |
Structural Uniqueness | Piperazine carboxamide | Naphthoylindole |
Pharmacological Selectivity:
Forensic and Regulatory Implications:
Mepirapim’s structural uniqueness complicates detection in standard cannabinoid screens. Its high urinary concentration (unlike most synthetic cannabinoids) aids forensic identification [5]. Regulatory status varies globally:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9